![molecular formula C20H19N3O3S2 B2553336 (5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 306324-03-8](/img/structure/B2553336.png)
(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 4-thiazolidinone, a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The structure of the compound includes a 4-thiazolidinone core, which is a crucial pharmacophore in the design of various bioactive molecules. The presence of a diethylamino phenyl group and a nitrophenylmethylidene moiety suggests that this compound could exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of 4-thiazolidinone derivatives typically involves nucleophilic addition reactions, as demonstrated in the synthesis of 2-arylimino-5-arylidene-4-thiazolidinones derivatives . These reactions can lead to a variety of substituents being attached to the thiazolidinone core, affecting the compound's properties and potential applications. The synthesis route can also include condensation reactions with reagents like DMF-DMA to form enamines, which can further react to produce polyfunctionally substituted compounds .
Molecular Structure Analysis
The molecular structure of 4-thiazolidinone derivatives is often confirmed using X-ray single crystal technique, which provides precise information about the compound's geometry and isomerism . The presence of substituents like the diethylamino group and the nitrophenylmethylidene in the compound of interest could influence its molecular conformation and the potential for Z/E isomerism, which is crucial for the compound's biological activity.
Chemical Reactions Analysis
4-Thiazolidinones can undergo various chemical reactions, including reactions with heterocyclic amines to form fused pyrimidine derivatives or with benzenediazonium chloride to afford arylhydrazones . These reactions expand the chemical diversity of the thiazolidinone derivatives and can be tailored to synthesize compounds with desired properties for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-thiazolidinone derivatives are influenced by their substituents. For instance, the introduction of a nitrophenylmethylidene group can impact the compound's electronic properties and reactivity . The substituents can also affect the solubility, stability, and overall pharmacokinetic profile of the compound, which are important factors in drug design and development.
Anticancer Activity Evaluation
The anticancer activity of 4-thiazolidinone derivatives has been evaluated in various studies. For example, compounds with a chloro-nitrophenylpropenylidene substituent have shown significant antimitotic activity against a range of cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancers . The nature of the substituents at specific positions on the thiazolidinone core plays a significant role in determining the level of cytotoxicity and the therapeutic range of these compounds .
Scientific Research Applications
Synthesis and Biological Activity
- Thiazolidinone derivatives have been synthesized from various starting materials, showcasing diverse biological activities. For example, novel compounds synthesized from 10-undecenoic acid hydrazide exhibited significant structural diversity and were evaluated for their biological properties (Rahman et al., 2005). These studies provide insights into the structure-activity relationships that can guide the development of therapeutically relevant molecules.
Antimicrobial and Anticancer Applications
- Thiazolidinone derivatives have shown promising antimicrobial and anticancer activities. For instance, certain thiazolidin-4-one and thiophene derivatives synthesized through reactions with 2-sulfanylacetic acid demonstrated antimicrobial properties (Gouda et al., 2010). Similarly, a series of thiazolidinones exhibited significant anticancer activity against various cancer cell lines, highlighting the potential of thiazolidinone derivatives in cancer therapy (Buzun et al., 2021).
Chemical Synthesis and Pharmacological Examination
- The synthesis of thiazolidinone derivatives and their pharmacological examination have been subjects of research, indicating their potential in drug development. Studies have explored the synthesis routes for these compounds and evaluated their pharmacological properties, aiming to discover new therapeutic agents (Ames et al., 1974).
Antiproliferative Activity
- Research has also focused on the antiproliferative effects of thiazolidinone derivatives, with some compounds showing potent activity against carcinoma cell lines. This suggests their usefulness in the development of anticancer drugs (Chandrappa et al., 2008).
properties
IUPAC Name |
(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-3-21(4-2)15-9-11-16(12-10-15)22-19(24)18(28-20(22)27)13-14-5-7-17(8-6-14)23(25)26/h5-13H,3-4H2,1-2H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZLUNPEHBRJRL-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3,4-Dihydro-1H-isochromene-1-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2553254.png)
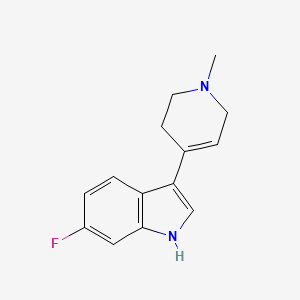
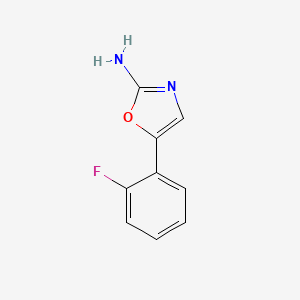
![2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2553257.png)
![N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)
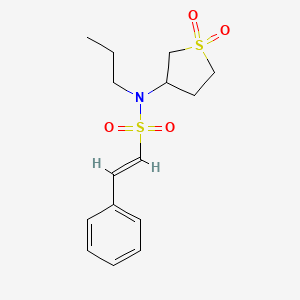
![6-[2-[(E)-but-2-enoxy]phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2553263.png)
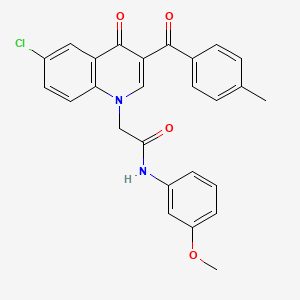
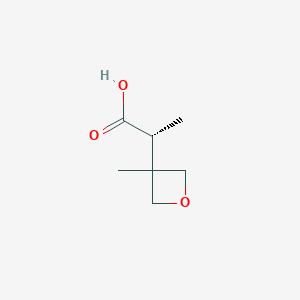
![methyl 4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2553267.png)
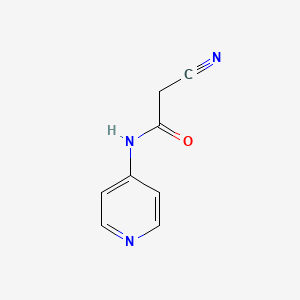
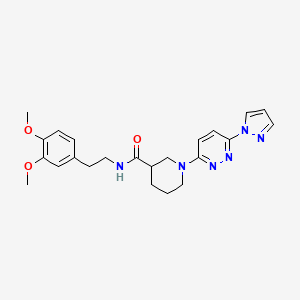
![3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2553272.png)
![2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2553275.png)